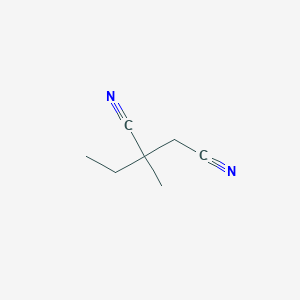

2-Ethyl-2-methylsuccinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZGLUQLFIHGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961925 | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4172-97-8 | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4172-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylsuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methylsuccinonitrile and Its Derivatives

Diverse Synthetic Routes and Reaction Optimizations

The construction of the 2-ethyl-2-methylsuccinonitrile scaffold requires precise control over carbon-carbon bond formation to create the sterically hindered quaternary center. Various synthetic strategies have been developed to achieve this, ranging from classical alkylation reactions to modern catalytic methods.

Strategies for Carbon-Carbon Bond Formation in Succinonitrile (B93025) Scaffolds

The creation of the C2-quaternary center in this compound is a significant synthetic hurdle. Key strategies to achieve this include Michael additions and the alkylation of pre-existing succinonitrile frameworks.

A plausible and efficient method for constructing the 2,2-disubstituted succinonitrile core is through a Michael addition reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated nitrile. For the synthesis of this compound, this could involve the reaction of ethyl magnesium bromide with 2-methylenesuccinonitrile in the presence of a copper catalyst. Alternatively, the addition of a cyanide source to an appropriately substituted α,β-unsaturated precursor offers another viable route. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and minimizing side products.

Another prominent strategy is the sequential alkylation of a succinonitrile precursor . This can be conceptualized in two ways: the ethylation of 2-methylsuccinonitrile or the methylation of 2-ethylsuccinonitrile. This method requires the use of a strong base to generate a carbanion at the α-position, which then reacts with an alkyl halide. Careful control of stoichiometry and reaction conditions is necessary to favor the desired dialkylation product and avoid over-alkylation or side reactions.

A more contemporary approach involves the homocoupling of cyanohydrin derivatives using a low-valent titanium reagent. This method has been demonstrated for the synthesis of various substituted succinonitrile derivatives and could potentially be adapted for the synthesis of this compound.

| Strategy | Precursors | Reagents/Catalysts | Key Considerations |

| Michael Addition | 2-Methylenesuccinonitrile, Ethyl Grignard Reagent | Copper catalyst | Control of 1,4-addition selectivity |

| Sequential Alkylation | 2-Methylsuccinonitrile, Ethyl halide | Strong base (e.g., LDA) | Precise stoichiometric control |

| Homocoupling | Ethyl methyl ketone cyanohydrin derivative | Low-valent titanium reagent | Substrate scope and functional group tolerance |

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

The development of enantiomerically pure analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis of molecules with quaternary stereocenters is a challenging area of organic synthesis, and several strategies have been developed to address this.

Catalytic asymmetric methods represent a powerful tool for the synthesis of chiral molecules. The enantioselective construction

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Ethyl 2 Methylsuccinonitrile

Mechanistic Investigations of Nitrile Group Reactivity

The reactivity of 2-Ethyl-2-methylsuccinonitrile is predominantly centered around its two nitrile functional groups. These groups possess a carbon-nitrogen triple bond, which is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. General mechanisms for nitrile reactivity, such as hydrolysis and reduction, can be applied to understand the transformations of this compound.

One of the most significant reactions of this compound is its hydrolysis to form 2-ethyl-2-methylsuccinic acid. This transformation is a key step in the synthesis of the anticonvulsant drug Ethosuximide. The hydrolysis can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps follow, leading to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion.

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water leads to an imidic acid intermediate, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to produce a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

Another important transformation of the nitrile groups is their reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile groups to primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Aqueous workup then provides the corresponding diamine, 2-ethyl-2-methylbutane-1,4-diamine.

Reactions Involving the Quaternary Carbon Center and Alkyl Substituents

The central carbon atom in this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms. This structural feature imparts significant steric hindrance around the center of the molecule. As a result, reactions that would typically occur at an alpha-carbon to a nitrile group are significantly impeded. For instance, deprotonation of the carbons alpha to the nitrile groups is not possible as there are no hydrogen atoms on the quaternary carbon.

The ethyl and methyl substituents on the quaternary carbon are generally unreactive under typical nitrile transformation conditions. Their primary influence is steric, affecting the rate and accessibility of the nitrile groups to reagents. The bulky nature of the 2,2-disubstituted succinonitrile (B93025) structure can influence the kinetics of reactions at the nitrile functionalities.

Derivatization Strategies and Functional Group Interconversions

The nitrile groups of this compound are versatile handles for a variety of functional group interconversions beyond simple hydrolysis and reduction. These transformations allow for the synthesis of a range of derivatives with different chemical properties.

For example, the nitrile groups can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. This provides a method for introducing new carbon-carbon bonds and creating more complex molecular architectures.

Furthermore, the nitrile groups can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazoles, which are important heterocyclic compounds in medicinal chemistry.

The conversion of the dinitrile to other functional groups can be summarized in the following table:

| Starting Functional Group | Reagent(s) | Product Functional Group(s) |

| Dinitrile | H3O+, heat | Dicarboxylic acid |

| Dinitrile | 1. LiAlH4, 2. H2O | Diamine |

| Dinitrile | 1. RMgX, 2. H3O+ | Diketone |

| Dinitrile | NaN3 | Ditetrazole |

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

Detailed experimental kinetic and thermodynamic data for the specific reactions of this compound are not extensively available in the public domain. However, general principles of chemical kinetics and thermodynamics can be applied to understand its transformations.

The hydrolysis of nitriles is generally a thermodynamically favorable process, with the formation of the more stable carboxylic acid and ammonia (or ammonium) products. The reaction, however, often requires energy input in the form of heat to overcome the activation energy barrier, especially for sterically hindered nitriles like this compound. The presence of the quaternary carbon and the associated alkyl groups likely increases the steric hindrance, which would be expected to decrease the rate of hydrolysis compared to less substituted nitriles.

Similarly, the reduction of nitriles with powerful hydrides is a highly exothermic and thermodynamically favorable reaction. The kinetics of this reaction are typically fast, although steric hindrance can play a role in modulating the reaction rate.

Computational chemistry could provide valuable insights into the reaction kinetics and thermodynamics of this compound transformations. Density Functional Theory (DFT) calculations, for example, could be used to model the reaction pathways, determine transition state energies, and calculate the activation energies and reaction enthalpies for processes like hydrolysis and reduction. Such studies would allow for a more quantitative understanding of the reactivity of this compound.

Below is a table summarizing the expected thermodynamic and kinetic characteristics of key transformations:

| Transformation | Expected Thermodynamics | Expected Kinetics | Influencing Factors |

| Acid/Base Hydrolysis | Exergonic (Favorable) | Slow to moderate, requires heating | Steric hindrance from alkyl groups, catalyst concentration, temperature |

| Reduction with LiAlH4 | Highly Exergonic (Favorable) | Fast | Steric hindrance, choice of reducing agent and solvent |

| Grignard Reaction | Exergonic (Favorable) | Moderate to fast | Steric hindrance, nature of the Grignard reagent, solvent |

Applications of 2 Ethyl 2 Methylsuccinonitrile in Complex Organic Synthesis

Role as a Pivotal Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of 2-Ethyl-2-methylsuccinonitrile lies in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Precursor Chemistry for Ethosuximide and Related Succinimides

This compound is a key precursor in the industrial synthesis of Ethosuximide, a widely used anticonvulsant medication for the treatment of absence seizures. ukaazpublications.comneupsykey.comnih.gov The synthetic pathway to Ethosuximide from this dinitrile intermediate involves a two-step process: hydrolysis followed by cyclization.

The first step is the hydrolysis of both nitrile groups of this compound to carboxylic acid groups, yielding 2-ethyl-2-methylsuccinic acid. ukaazpublications.comchemicalbook.com This transformation is typically achieved under acidic conditions. ukaazpublications.comchemicalbook.com

The subsequent and final step is the cyclization of the resulting 2-ethyl-2-methylsuccinic acid to form the succinimide (B58015) ring of Ethosuximide. This is often accomplished by reacting the diacid with a source of ammonia (B1221849), such as the diammonium salt, followed by heating to induce heterocyclization. ukaazpublications.comchemicalbook.com

| Step | Reactant | Reagents/Conditions | Product |

| 1 | This compound | Acidic Hydrolysis | 2-Ethyl-2-methylsuccinic acid |

| 2 | 2-Ethyl-2-methylsuccinic acid | Ammonia, Heat | Ethosuximide |

While the synthesis of Ethosuximide is the most prominent example, the general reactivity of α,α-disubstituted succinonitriles suggests their potential as precursors for a variety of other substituted succinimide derivatives. By varying the substituents on the quaternary carbon, a library of structurally diverse succinimides with potential therapeutic applications could be accessed.

Synthetic Utility in Drug Development and Active Pharmaceutical Ingredient (API) Production

Beyond its direct role in the synthesis of Ethosuximide, this compound and its derivatives are valuable in the broader context of drug development and API production. The succinimide scaffold, readily accessible from this precursor, is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.

Furthermore, isotopically labeled versions of this compound, such as 2-Ethyl-2-methyl-succinonitrile-d3, are synthesized and used as intermediates in the preparation of labeled Ethosuximide. pharmaffiliates.com These labeled compounds are crucial tools in pharmacokinetic and metabolic studies during drug development, allowing researchers to trace the fate of the drug molecule within a biological system. The availability of high-purity this compound as a reference standard is also essential for analytical method development, validation, and quality control during the manufacturing of Ethosuximide. axios-research.com

Building Block for Novel Organic Scaffolds and Heterocyclic Compounds

The chemical reactivity of the two nitrile groups in this compound opens up possibilities for its use as a building block in the synthesis of more complex molecular architectures beyond simple succinimides. Nitrile groups are versatile functional groups that can participate in a wide array of chemical transformations.

While specific, documented examples of this compound being used to construct diverse novel organic scaffolds and heterocyclic compounds are not extensively reported in the mainstream literature, the inherent reactivity of the dinitrile functionality suggests several potential applications. For instance, dinitriles are known to undergo intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form cyclic ketones. Although not specifically documented for this compound, this type of reaction could potentially be explored to create novel carbocyclic systems.

Furthermore, the nitrile groups can be reduced to primary amines, which can then be used in a variety of subsequent reactions to build more complex heterocyclic systems. The transformation of nitriles into other functional groups like amides and carboxylic acids further expands their synthetic utility. reading.ac.uk The presence of two such groups in this compound provides two points of reactivity that can be exploited to construct linear or cyclic molecules with diverse functionalities.

Catalytic Transformations and Ligand Development (if applicable in research)

The application of this compound in the realm of catalytic transformations and ligand development is an area that remains largely unexplored in published research. However, the fundamental chemistry of nitriles suggests potential avenues for such applications.

Nitrile groups are known to coordinate with transition metals, and there is a broad field of research dedicated to the development of nitrile-containing ligands for various catalytic processes. The two nitrile functionalities in this compound could potentially act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity. The steric bulk provided by the ethyl and methyl groups could also play a role in controlling the selectivity of catalytic reactions.

Sophisticated Analytical and Spectroscopic Research on 2 Ethyl 2 Methylsuccinonitrile

Development and Validation of High-Resolution Chromatographic Methods in Research

High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of 2-Ethyl-2-methylsuccinonitrile in various research contexts. These methods provide the necessary selectivity and sensitivity to analyze the compound in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. In research settings, GC-MS is employed for both qualitative and quantitative analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

This technique is particularly useful for identifying and quantifying this compound in reaction mixtures or for purity assessment. The retention time in the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. For complex sample matrices, such as in metabolic studies of related compounds, GC-MS provides the high resolution needed to separate the analyte from interfering substances. mit.eduoup.com

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 amu |

This table presents typical starting parameters for method development and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The development of a robust HPLC method requires optimization of several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. mdpi.commdpi.com Method validation is a critical step to ensure that the analytical method is accurate, precise, linear, and specific for its intended purpose, following guidelines such as those from the International Council on Harmonisation (ICH). researchgate.net This ensures the reliability of data for purity testing of synthesized this compound or for its quantification in various research samples.

Example of HPLC Method Validation Parameters:

| Parameter | Specification | Finding |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

This table provides illustrative validation parameters for a hypothetical HPLC method.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming its molecular structure.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the integration of each signal relates to the number of protons, the chemical shift provides information about the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.1 | Triplet | ~10 |

| CH₂ (Ethyl) | ~1.8 | Quartet | ~25 |

| CH₃ (Methyl) | ~1.5 | Singlet | ~20 |

| C (Quaternary) | - | - | ~35 |

| CH₂ (Succinonitrile) | ~2.8 | Singlet | ~30 |

| CN (Nitrile) | - | - | ~120 |

This table contains predicted NMR data based on the structure of this compound and is for illustrative purposes.

For complex molecules or mixtures, 1D NMR spectra can become crowded and difficult to interpret. weebly.com In such cases, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, HMBC would show correlations from the methyl and ethyl protons to the quaternary carbon and the nitrile carbons.

These advanced NMR methods are crucial for the definitive structural confirmation of this compound and for the analysis of its potential isomers or byproducts in research samples. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis in Research

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org Upon ionization in the mass spectrometer, the molecular ion of this compound (C₇H₁₀N₂) is formed, and its mass-to-charge ratio (m/z) confirms the molecular weight (122.17 g/mol ).

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For aliphatic nitriles, a common fragmentation is the loss of a hydrogen atom (M-1). quizlet.com Another characteristic fragmentation is α-cleavage, the breaking of the bond adjacent to the functional group.

Predicted Fragmentation Pattern for this compound:

| m/z | Fragment | Proposed Structure |

|---|---|---|

| 122 | [M]⁺ | [C₇H₁₀N₂]⁺ |

| 107 | [M - CH₃]⁺ | Loss of the methyl group |

| 93 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 82 | [M - CH₂CN]⁺ | α-cleavage |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | McLafferty rearrangement or α-cleavage |

This table presents a plausible fragmentation pathway for illustrative purposes. Actual fragmentation may vary based on instrumental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. morressier.com

Infrared (IR) Spectroscopy: For this compound, the most characteristic absorption in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The presence of C-H bonds in the methyl and ethyl groups will also give rise to stretching and bending vibrations in the regions of 2960-2850 cm⁻¹ and 1460-1375 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. The C≡N stretch is also Raman active and often produces a strong signal. acs.org While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and nonpolar bonds.

Although this compound is described as an oil, if it were to exist in different solid-state forms (polymorphs), vibrational spectroscopy would be a key tool for their identification and characterization, as different crystal packing arrangements would lead to subtle but measurable differences in the vibrational spectra.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2960 - 2850 |

| Nitrile C≡N | Stretching | 2260 - 2240 |

| Alkyl CH₂/CH₃ | Bending | 1460 - 1375 |

This table provides typical wavenumber ranges for the functional groups present in the molecule.

Analytical Method Development for Quality Control in Pharmaceutical Research

In the realm of pharmaceutical research and manufacturing, the stringent quality control of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure the safety and efficacy of the final drug product. The compound this compound, a key intermediate and potential impurity in the synthesis of the anti-epileptic drug Ethosuximide, is subject to rigorous analytical scrutiny. The development and validation of analytical methods for its quantification are crucial for maintaining compliance with regulatory standards. These methods are designed to be specific, accurate, precise, and robust, ensuring that the levels of this compound in the API are consistently monitored and controlled.

The principles for the validation of analytical procedures are outlined in guidelines from the International Council for Harmonisation (ICH), which provide a framework for demonstrating that an analytical method is suitable for its intended purpose. europa.eu For an impurity like this compound, the analytical method must be able to quantify its presence at very low levels.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. A typical HPLC method for the quality control of Ethosuximide and its impurities, including this compound, would be validated for several key parameters.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship.

Table 1: Linearity Data for this compound by HPLC

| Concentration (µg/mL) | Peak Area |

| 0.5 | 1250 |

| 1.0 | 2510 |

| 2.5 | 6275 |

| 5.0 | 12550 |

| 10.0 | 25120 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy is determined by assessing the closeness of the test results obtained by the method to the true value. This is often evaluated using recovery studies, where a known amount of this compound is added to a sample matrix (spiked sample) and the recovery is calculated.

Table 2: Accuracy (Recovery) Data for this compound by HPLC

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.05 | 101.0 |

| 10.0 | 9.90 | 99.0 |

| Average Recovery (%) | 99.3 |

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Precision Data for this compound by HPLC

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 5.0 | 0.8 | 1.2 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: LOD and LOQ for this compound by HPLC

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantitation (LOQ) | 0.50 |

Gas Chromatography (GC) Method Validation

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another powerful technique for the analysis of volatile and semi-volatile impurities like this compound. A GC-MS method provides high specificity and sensitivity.

Linearity

Similar to HPLC, the linearity of a GC method is established by analyzing a series of standards.

Table 5: Linearity Data for this compound by GC-MS

| Concentration (ng/mL) | Peak Area |

| 10 | 520 |

| 25 | 1305 |

| 50 | 2610 |

| 100 | 5230 |

| 250 | 13080 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy and Precision

Accuracy and precision for a GC method are determined in a similar manner to HPLC, through recovery studies and repeated measurements.

Table 6: Accuracy and Precision Data for this compound by GC-MS

| Spiked Concentration (ng/mL) | Average Recovery (%) | Intra-day RSD (%) |

| 50 | 99.5 | 1.5 |

| 100 | 100.2 | 1.1 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The high sensitivity of GC-MS often allows for lower detection and quantitation limits compared to HPLC-UV.

Table 7: LOD and LOQ for this compound by GC-MS

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 2.0 |

| Limit of Quantitation (LOQ) | 10.0 |

The development and validation of these sophisticated analytical methods are essential for ensuring the quality and safety of pharmaceutical products by controlling the levels of impurities such as this compound.

Computational and Theoretical Studies on 2 Ethyl 2 Methylsuccinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov For 2-Ethyl-2-methylsuccinonitrile, these calculations would elucidate its electronic structure, providing a basis for predicting its stability and reactivity.

Key areas of investigation would include:

Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable conformation (lowest energy state).

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the nitrogen atoms of the nitrile groups would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.

While specific DFT studies on this compound are not published, basic properties have been computed and are available in databases like PubChem.

Table 1: Computed Electronic and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| XLogP3-AA (Lipophilicity) | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 47.6 Ų |

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions. pharmaffiliates.com An MD study of this compound would reveal how the molecule behaves in different environments (e.g., in a solvent or in a crystal lattice).

Primary objectives of MD simulations would be:

Conformational Analysis: The molecule has several rotatable bonds, particularly around the central quaternary carbon. MD simulations can explore the potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. researchgate.netresearchgate.net This is critical for understanding which shapes the molecule is likely to adopt.

Intermolecular Interactions: Simulations could model how this compound interacts with itself and with solvent molecules. This would help in understanding its solubility and bulk properties. The nitrile groups are capable of forming dipole-dipole interactions, which would be a key feature to analyze.

Detailed conformational analyses and interaction studies for this compound have not been published.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various types of spectra, which can then be compared with experimental results to confirm the molecular structure. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule's bonds. For this compound, a prominent feature would be the C≡N stretching frequency of the nitrile groups, typically appearing around 2240-2260 cm⁻¹. Other predicted peaks would correspond to C-H stretching, bending, and rocking vibrations of the ethyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the compound's structural assignment.

A comparison between theoretically predicted and experimentally obtained spectra serves as a powerful validation of both the computational method and the synthesized structure. However, no such comparative studies for this compound are currently available in scientific literature.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate a molecule's structure with its biological activity or physical properties. researchgate.net

For this compound, a QSPR study could involve:

Descriptor Calculation: Calculating a large number of numerical descriptors from the molecule's computed 3D structure. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), topological, and steric descriptors.

Model Building: Creating a mathematical model that links these descriptors to a specific property (e.g., boiling point, solubility, or reactivity in a subsequent synthetic step).

Validation: Testing the model's predictive power on a set of related molecules.

Such models are powerful for predicting the properties of new, unsynthesized compounds. As this compound is primarily known as a synthetic intermediate, a QSPR study could be valuable for optimizing reaction conditions or predicting the properties of similar dinitrile compounds. To date, no specific QSPR models focusing on this molecule have been published.

Computational Design of Novel Derivatives and Synthetic Routes

Computational chemistry serves as a tool for in silico design, allowing researchers to propose and evaluate new molecules before undertaking laboratory synthesis. nih.gov

Derivative Design: Starting with the scaffold of this compound, computational methods could be used to design novel derivatives. By systematically modifying functional groups (e.g., replacing nitrile groups with other electron-withdrawing groups), one could theoretically screen for derivatives with enhanced or different properties, such as improved reactivity for the synthesis of Ethosuximide analogues or novel compounds with entirely different applications.

Synthetic Route Prediction: While the synthesis of this compound is established as part of the pathway to Ethosuximide, computational tools can help explore alternative synthetic routes. ukaazpublications.com By calculating the thermodynamics and kinetics of potential reaction pathways, chemists can identify more efficient, higher-yielding, or more environmentally friendly synthetic strategies.

These computational design studies remain a prospective area of research for this compound and its chemical space.

Toxicological Research and Safety Assessment of 2 Ethyl 2 Methylsuccinonitrile

Investigation of In Vitro Cytotoxicity and Genotoxicity Related to Nitrile Structure

The evaluation of a chemical's potential to cause cellular damage (cytotoxicity) or genetic damage (genotoxicity) is a cornerstone of modern toxicology. Standard in vitro test batteries are employed to screen for these effects, typically including assays for gene mutations, and both structural and numerical chromosomal aberrations. nih.gov For nitrile compounds, in vitro assessments are crucial for understanding structure-toxicity relationships.

A standard battery of in vitro genotoxicity tests typically includes:

A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium to detect point mutations. service.gov.uk

An in vitro test for chromosomal damage: This can be a cytogenetic evaluation in mammalian cells or a mouse lymphoma assay. fda.gov

An in vitro micronucleus test (MNvit): This test identifies both chromosome loss (aneugenicity) and chromosome breakage (clastogenicity). service.gov.uk

While specific in vitro studies on 2-Ethyl-2-methylsuccinonitrile are not readily found, research on analogous compounds provides insight. For instance, studies on ethyl 2-cyanoacrylate, another aliphatic nitrile, have been conducted to assess its cytotoxicity. In one study using an elution test with L929 mouse fibroblasts, a tenfold dilution of an ethyl 2-cyanoacrylate extract resulted in an approximate 10% decrease in cell viability, which increased to a 30-45% decrease at a 1:1 dilution. hsforum.com Another study comparing methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate via a direct contact assay on human osteoblast cell cultures found that ethyl 2-cyanoacrylate was significantly more biocompatible than its methyl counterpart. nih.gov

These studies highlight that the specific chemical structure, including the nature of the alkyl groups attached to the nitrile moiety, can significantly influence the cytotoxic potential. The absence of publicly available genotoxicity data for this compound underscores the need for further research to fill this data gap.

In Vivo Toxicological Profiling and Dose-Response Relationships in Research Studies

In vivo studies are essential to understand how a substance affects a whole, living organism, providing data on acute toxicity, metabolism, and target organ effects. For aliphatic nitriles, a primary mechanism of toxicity is their in vivo metabolism, which can lead to the release of cyanide. nih.govnih.gov

Research on a series of dinitriles in mice has demonstrated a clear structure-activity relationship regarding their acute toxicity. The oral 50% lethal dose (LD50) varies significantly among these compounds, as does the concentration of cyanide found in the brain at the time of death. nih.gov

Table 1: Acute Toxicity of Various Dinitriles in Mice

| Compound | LD50 (mg/kg) |

|---|---|

| Malononitrile | 12.9 |

| Succinonitrile (B93025) | 137 |

| Glutaronitrile | 56.2 |

| Adiponitrile (B1665535) | 269 |

| Pimelonitrile | 112 |

| Suberonitrile | 282 |

| Sebaconitrile (B1670059) | 355 |

Data sourced from a study on the structure-acute toxicity relationship of dinitriles in mice. nih.gov

This data indicates that the length of the carbon chain between the two nitrile groups significantly impacts acute toxicity. Furthermore, studies have shown that signs of toxicity can differ between saturated and unsaturated nitriles, with saturated nitriles producing central nervous system effects similar to potassium cyanide. nih.gov

Developmental toxicity is another critical endpoint. A comparative study on succinonitrile and tetramethylsuccinonitrile (B1209541) in hamsters investigated their teratogenic potential, revealing that such compounds can induce abnormalities. nih.gov While not a nitrile, the developmental toxicity of N-ethyl-2-pyrrolidone has been studied in rats, showing that oral administration during gestation can lead to maternal toxicity and an increased incidence of resorptions at higher doses. researchgate.net These findings suggest that in vivo studies for this compound should carefully assess both acute cyanide-mediated toxicity and potential developmental effects.

Mechanistic Toxicology: Understanding Cellular and Molecular Interactions of Nitrile Compounds

The toxicity of many aliphatic nitriles is intrinsically linked to their metabolic conversion to cyanide. researchgate.net This biotransformation is a critical step in their mechanism of action. In vivo and in vitro studies have confirmed that dinitriles are metabolized to cyanide, although the rate and extent of this conversion can vary depending on the specific chemical structure. nih.gov

The primary molecular target of the liberated cyanide is cytochrome c oxidase (also known as Complex IV) in the mitochondrial electron transport chain. nih.gov Cyanide binds to the ferric ion (Fe³⁺) in this enzyme, potently inhibiting its function. This blockage halts aerobic respiration, leading to a rapid decrease in cellular ATP production, cytotoxic hypoxia, and ultimately, cell death. Studies on various aliphatic nitriles have demonstrated a direct correlation between the inhibition of hepatic and brain cytochrome c oxidase and the levels of cyanide detected in those tissues. nih.gov

Occupational Exposure Research and Hazard Assessment Methodologies in Chemical Synthesis

In the absence of specific occupational exposure limits (OELs) for this compound, hazard assessment relies on data from analogous compounds and established chemical safety principles. nj.gov The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating hazards. A safety data sheet for a chemically related compound suggests that substances in this class may carry hazard statements such as "Harmful if swallowed" and "Suspected of damaging fertility or the unborn child".

Hazard assessment methodologies in a chemical synthesis setting involve a multi-faceted approach:

Hazard Identification: Reviewing available toxicological data on the compound and its structural analogs to identify potential health effects (e.g., acute toxicity via cyanide release, potential reproductive toxicity).

Exposure Assessment: Evaluating potential routes of exposure (inhalation, dermal contact, ingestion) for workers. This includes monitoring the workplace air and assessing the effectiveness of engineering controls like local exhaust ventilation. nj.gov

Risk Characterization: Combining hazard and exposure data to estimate the risk to workers.

Risk Management: Implementing control measures to minimize exposure. This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, as well as engineering controls and safe work practices. nj.gov

Given the potential for cyanide-mediated toxicity, continuous monitoring and robust emergency procedures are critical in any setting where this compound is synthesized or handled.

Table 2: General Hazard and Precautionary Information for Aliphatic Nitriles

| GHS Category | Statement |

|---|---|

| Hazard Statements | H302: Harmful if swallowed. |

| H361: Suspected of damaging fertility or the unborn child. | |

| H411: Toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P201: Obtain special instructions before use. |

| P264: Wash skin thoroughly after handling. | |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P308 + P313: IF exposed or concerned: Get medical advice/attention. |

Information extrapolated from a Safety Data Sheet for a related chemical compound.

Comparative Toxicology with Analogous Nitrile Compounds in Academic Research

Structure-activity relationship (SAR) analysis is a valuable tool for predicting the toxicity of a chemical based on the known toxicity of structurally similar compounds. acs.org For aliphatic nitriles, comparative studies have revealed key structural features that modulate toxicity.

The acute toxicity of dinitriles is highly dependent on the number of carbons separating the nitrile groups. As shown in Table 1, succinonitrile (a four-carbon dinitrile) is significantly more toxic than adiponitrile (a six-carbon dinitrile) or sebaconitrile (a ten-carbon dinitrile). nih.gov This suggests that the metabolic accessibility of the nitrile groups for conversion to cyanide is a critical factor.

The degree of substitution on the carbon backbone also plays a crucial role. A study comparing the teratogenic potential of succinonitrile and its more sterically hindered analog, tetramethylsuccinonitrile, provides insight into how alkyl substitution can affect toxicological outcomes. nih.gov Furthermore, a comparison of the cytotoxicity of methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate showed that the ethyl-substituted compound was less toxic to human osteoblast cells, indicating that even a small change in an alkyl group can significantly alter biocompatibility. nih.gov

These comparative data suggest that the toxicity of this compound will be influenced by both its succinonitrile backbone and the specific ethyl and methyl substitutions at the alpha-carbon. While its toxicity is likely mediated by cyanide release, the precise LD50 and potential for other effects like reproductive toxicity would require specific testing of the compound itself.

Environmental Fate and Degradation Studies of 2 Ethyl 2 Methylsuccinonitrile Academic Perspective

Metabolite Identification and Persistence in Environmental Matrices

Due to the lack of specific environmental studies, the identity of 2-Ethyl-2-methylsuccinonitrile metabolites in environmental matrices such as soil and water can only be predicted. Based on the expected degradation pathways, the primary transformation products are likely to be the corresponding amides and carboxylic acids.

The persistence of this compound and its potential metabolites in the environment will depend on their chemical properties and susceptibility to further degradation. As a relatively small and potentially water-soluble molecule, it may be mobile in soil and aquatic systems. Its persistence will be a function of the rate of biodegradation. In environments with low microbial activity, the compound could persist for longer periods.

The anticipated metabolites, such as 2-Ethyl-2-methylsuccinic acid, are generally more polar and less volatile than the parent compound. These carboxylic acids are typically amenable to further microbial degradation.

Interactive Data Table: Hypothetical Metabolites of this compound in the Environment

| Hypothetical Metabolite | Formation Pathway | Expected Persistence |

| 2-Ethyl-2-methylsuccinamic acid | Biodegradation (Nitrile hydratase/amidase pathway), Hydrolysis | Low to Moderate |

| 2-Ethyl-2-methylsuccinic acid | Biodegradation (Nitrilase pathway or subsequent hydrolysis of the amic acid), Hydrolysis | Low to Moderate |

| Ammonia (B1221849) | Biodegradation, Hydrolysis | Low (readily utilized by organisms or converted to nitrate/nitrite) |

Bioaccumulation and Ecotoxicological Research in Aquatic and Terrestrial Systems

There is no available research on the bioaccumulation potential or ecotoxicological effects of this compound in aquatic or terrestrial organisms. However, some general predictions can be made based on its chemical structure.

Ecotoxicity: The ecotoxicity of this compound is unknown. The toxicity of aliphatic nitriles can be variable, with some exhibiting toxicity due to the metabolic release of cyanide. nih.gov However, the toxicological profile of this compound has not been characterized in environmentally relevant species. To understand its potential impact on aquatic and terrestrial ecosystems, studies on a range of organisms representing different trophic levels (e.g., algae, invertebrates, fish, and soil organisms) would be necessary.

Interactive Data Table: Predicted Bioaccumulation and Ecotoxicity of this compound

| Parameter | Predicted Level | Rationale |

| Bioaccumulation Potential | Low | Expected to be a relatively small, water-soluble molecule with a low octanol-water partition coefficient. |

| Ecotoxicity | Unknown | No data available. The toxicity of aliphatic nitriles can vary, and some can release cyanide as a toxic metabolite. |

Future Research Directions and Emerging Paradigms for 2 Ethyl 2 Methylsuccinonitrile

Exploration of Undiscovered Reactivity and Novel Transformations

While 2-Ethyl-2-methylsuccinonitrile is primarily recognized as a key intermediate in the synthesis of the pharmaceutical agent Ethosuximide, its full reactive potential remains largely unexplored. The presence of two nitrile functional groups offers a rich platform for a variety of chemical transformations, opening avenues for the synthesis of novel molecular architectures. Future research should systematically investigate the reactivity of this compound beyond its current application.

Key areas for exploration could include:

Selective Functionalization: Developing methodologies for the selective transformation of one nitrile group while the other remains intact would significantly enhance the synthetic utility of the molecule. This could involve enzymatic reactions or the use of sterically hindered reagents.

Hydrolysis and Reduction: A detailed investigation into the controlled hydrolysis of the nitrile groups to amides or carboxylic acids, and their reduction to primary amines, could yield a range of difunctional building blocks. The table below outlines the potential products from these transformations.

| Transformation | Reagents and Conditions (Hypothetical) | Potential Products |

| Partial Hydrolysis | Acid or base catalysis, controlled temperature and time | 2-cyano-2-ethyl-2-methylbutanamide |

| Full Hydrolysis | Strong acid or base, elevated temperatures | 2-ethyl-2-methylsuccinic acid |

| Partial Reduction | Mild reducing agents (e.g., DIBAL-H) | 3-amino-2-ethyl-2-methylpropanenitrile |

| Full Reduction | Strong reducing agents (e.g., LiAlH4, Catalytic Hydrogenation) | 2-ethyl-2-methylbutane-1,4-diamine |

Cycloaddition Reactions: The nitrile groups can potentially participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or in Diels-Alder type reactions under specific conditions. These transformations would lead to the formation of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives could be significantly advanced through the adoption of modern synthesis technologies. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including improved safety, higher efficiency, and greater reproducibility.

Future research in this area should focus on:

Development of Continuous Flow Synthesis: Translating the current batch synthesis of this compound to a continuous flow process could lead to higher throughput and better control over reaction parameters, potentially reducing byproduct formation.

Automated Derivatization: An automated platform could be developed to rapidly synthesize a library of derivatives from this compound by performing a variety of reactions on the nitrile functional groups in a high-throughput manner. This would accelerate the discovery of new compounds with desired properties.

Applications in Materials Science Beyond Traditional Organic Synthesis (e.g., polymers if chemical modification allows)

The unique molecular structure of this compound suggests its potential as a building block for novel materials. By chemically modifying the nitrile groups, it may be possible to create monomers suitable for polymerization.

Potential research directions include:

Polymer Synthesis: Conversion of the nitrile groups to functionalities such as amines or carboxylic acids could yield monomers for the synthesis of polyamides or polyesters. The presence of the ethyl and methyl groups on the backbone would influence the polymer's physical properties, potentially leading to materials with unique thermal or mechanical characteristics.

Cross-linking Agents: The difunctional nature of this compound derivatives could be exploited in the development of novel cross-linking agents for existing polymer systems, thereby modifying their properties.

Advanced Methodologies for Impurity Profiling and Quality Control in Pharmaceutical Research

As an intermediate in the synthesis of a pharmaceutical product, the purity of this compound is of paramount importance. The development of advanced analytical methodologies for impurity profiling is crucial for ensuring the quality and safety of the final drug product.

Future research should aim to:

Develop High-Resolution Analytical Methods: The application of advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), could enable the detection and characterization of trace-level impurities.

Identify and Synthesize Potential Impurities: A systematic study to identify potential process-related impurities and degradation products of this compound should be undertaken. The synthesis of these impurities would be necessary for their use as reference standards in routine quality control.

Establish Comprehensive Quality Control Protocols: The development of robust and validated analytical methods is essential for establishing comprehensive quality control protocols for both the starting material and the final active pharmaceutical ingredient.

Sustainable Chemical Manufacturing and Circular Economy Principles for Production and Utilization

The principles of green chemistry and the circular economy are becoming increasingly important in chemical manufacturing. Applying these principles to the production and utilization of this compound could lead to more environmentally friendly and economically viable processes.

Future research in this domain should focus on:

Greener Synthesis Routes: Exploring alternative, more sustainable synthesis routes for this compound that utilize less hazardous reagents, reduce waste generation, and are more energy-efficient. This could involve the use of biocatalysis or photocatalysis. A potential green synthesis approach for the related compound succinonitrile (B93025) involves the photocatalytic dehydrogenative coupling of acetonitrile (B52724), which combines valuable chemical synthesis with the production of green hydrogen energy researchgate.net.

Atom Economy and Waste Valorization: Designing synthetic pathways that maximize atom economy and exploring opportunities to valorize any byproducts or waste streams generated during the manufacturing process.

Circular Economy Integration: Investigating the potential for recycling and reuse of materials involved in the synthesis and downstream applications of this compound. The principles of a circular economy aim to keep products and materials in use at their highest value for as long as possible ellenmacarthurfoundation.org. This could involve developing methods for the recovery and regeneration of catalysts or solvents.

Q & A

Q. How to ensure reproducibility when documenting synthetic procedures for peer-reviewed publication?

- Best Practices : Provide step-by-step protocols, including exact reagent grades, equipment specifications, and environmental conditions (e.g., humidity). Deposit raw spectral data in supplementary materials .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing variability in repeated synthesis trials?

Q. How to contextualize findings when comparing the compound’s properties with structurally similar nitriles?

- Strategy : Create a comparative table of physicochemical properties (e.g., logP, boiling points) and reactivity trends. Discuss electronic/steric effects using Hammett or Taft parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.